molecular formula C14H16N2O B2853371 N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide CAS No. 156997-88-5

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2853371
CAS No.: 156997-88-5
M. Wt: 228.295
InChI Key: PSCPACQGRRXTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide typically involves the reaction between tryptamine and cyclopropanecarboxylic acid. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide can be compared with other indole derivatives, such as:

  • N-[2-(1H-indol-3-yl)ethyl]acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide

These compounds share the indole moiety but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(10-5-6-10)15-8-7-11-9-16-13-4-2-1-3-12(11)13/h1-4,9-10,16H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCPACQGRRXTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.